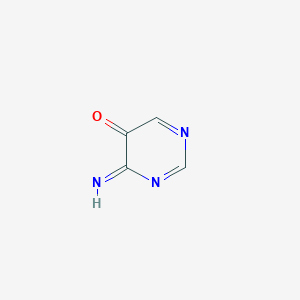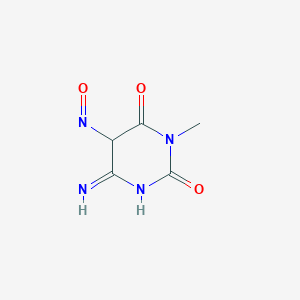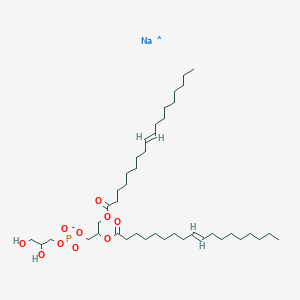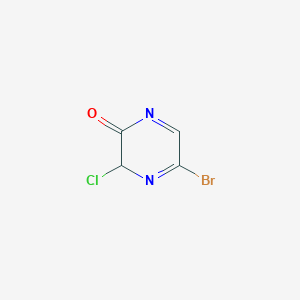
3-Hydrazinyl-2-methylpropan-1-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydrazinyl-2-methylpropan-1-ol dihydrochloride is a chemical compound with the molecular formula C4H13Cl2N2O. It is a derivative of hydrazine and is characterized by the presence of a hydrazinyl group attached to a methylpropanol backbone. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydrazinyl-2-methylpropan-1-ol dihydrochloride typically involves the reaction of 2-methylpropan-1-ol with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2-methylpropan-1-ol} + \text{hydrazine hydrate} + \text{HCl} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Hydrazinyl-2-methylpropan-1-ol dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazinyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazine derivatives.
Scientific Research Applications
3-Hydrazinyl-2-methylpropan-1-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Hydrazinyl-2-methylpropan-1-ol dihydrochloride involves its interaction with molecular targets and pathways. The hydrazinyl group can form covalent bonds with various biomolecules, leading to changes in their structure and function. This interaction can affect biochemical pathways and cellular processes, making the compound useful in research and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Hydrazine: A simple hydrazine derivative with similar reactivity.
2-Methylpropan-1-ol: The parent alcohol from which the compound is derived.
Hydrazine Hydrate: A common reagent used in the synthesis of hydrazine derivatives.
Uniqueness
3-Hydrazinyl-2-methylpropan-1-ol dihydrochloride is unique due to its specific structure, which combines the properties of hydrazine and 2-methylpropan-1-ol. This unique combination allows it to participate in a variety of chemical reactions and makes it valuable in scientific research and industrial applications.
Properties
CAS No. |
1803612-24-9 |
|---|---|
Molecular Formula |
C4H14Cl2N2O |
Molecular Weight |
177.07 g/mol |
IUPAC Name |
3-hydrazinyl-2-methylpropan-1-ol;dihydrochloride |
InChI |
InChI=1S/C4H12N2O.2ClH/c1-4(3-7)2-6-5;;/h4,6-7H,2-3,5H2,1H3;2*1H |
InChI Key |
PTZTVBLLGISSLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNN)CO.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(1H-1,3-benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile](/img/structure/B12354981.png)
![6-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-[(4S)-4-hydroxy-1,2-oxazolidine-2-carbonyl]-3-methyl-1-(2-methylpropyl)-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione](/img/structure/B12354982.png)
![N-[2-(1H-imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine trihydrochloride](/img/structure/B12354983.png)
![8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12354987.png)
![Diethyl({6-[({[4-(hydroxycarbamoyl)phenyl]carbamoyl}oxy)methyl]naphthalen-2-YL}methyl)azanium hydrate chloride](/img/structure/B12354992.png)

![2-[(9E)-9-Octadecenoyloxy]-3-(stearoyloxy)propyl (9E,12E)-9,12-octadecadienoate](/img/structure/B12355006.png)


